2-Amino-3-(3-(trifluoromethyl)phenyl)propan-1-ol hydrochloride
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Overview
Description
b-Amino-3-(trifluoromethyl)benzenepropanol: is a chemical compound with the molecular formula C10H12F3NO . It is characterized by the presence of an amino group, a trifluoromethyl group, and a benzene ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-Amino-3-(trifluoromethyl)benzenepropanol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production methods for b-Amino-3-(trifluoromethyl)benzenepropanol may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: b-Amino-3-(trifluoromethyl)benzenepropanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: b-Amino-3-(trifluoromethyl)benzenepropanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, b-Amino-3-(trifluoromethyl)benzenepropanol is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of b-Amino-3-(trifluoromethyl)benzenepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, facilitating binding and activity .
Comparison with Similar Compounds
- b-Amino-3-(trifluoromethyl)benzeneethanol
- b-Amino-3-(trifluoromethyl)benzenepropanone
- b-Amino-3-(trifluoromethyl)benzenepropanoic acid
Uniqueness: b-Amino-3-(trifluoromethyl)benzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino group provides reactivity and potential for hydrogen bonding .
Properties
CAS No. |
21176-61-4 |
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Molecular Formula |
C10H13ClF3NO |
Molecular Weight |
255.66 g/mol |
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)5-9(14)6-15;/h1-4,9,15H,5-6,14H2;1H |
InChI Key |
QMGKHPKZUWVXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CO)N.Cl |
Origin of Product |
United States |
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